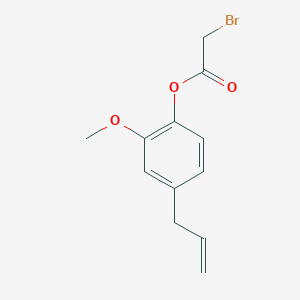
(2-methoxy-4-prop-2-enylphenyl) 2-bromoacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-methoxy-4-prop-2-enylphenyl) 2-bromoacetate:
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2-methoxy-4-prop-2-enylphenyl) 2-bromoacetate typically involves the esterification of bromoacetic acid with 4-allyl-2-methoxyphenol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction mixture is refluxed to facilitate the esterification process, and the product is purified through recrystallization or distillation.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the esterification process. The use of advanced purification techniques such as column chromatography and high-performance liquid chromatography (HPLC) ensures the production of high-purity compounds suitable for various applications.
化学反应分析
Types of Reactions:
Oxidation: (2-methoxy-4-prop-2-enylphenyl) 2-bromoacetate can undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or diols.
Reduction: The compound can be reduced to form the corresponding alcohols or alkanes, depending on the reducing agents used.
Substitution: The bromine atom in the bromoacetic acid moiety can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like ammonia (NH3) or thiols (R-SH) are used under basic or neutral conditions.
Major Products Formed:
Oxidation: Epoxides, diols
Reduction: Alcohols, alkanes
Substitution: Amino derivatives, thioethers
科学研究应用
Chemistry: (2-methoxy-4-prop-2-enylphenyl) 2-bromoacetate is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. It serves as a building block for the synthesis of various pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study enzyme-catalyzed reactions and as a probe to investigate biochemical pathways involving esterases and other hydrolytic enzymes.
Medicine: The compound has potential applications in medicinal chemistry, where it is explored for its antimicrobial and anti-inflammatory properties. It is also investigated as a precursor for the synthesis of drug candidates targeting various diseases.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including fragrances and flavoring agents. It is also employed in the development of new materials with specific properties.
作用机制
The mechanism of action of (2-methoxy-4-prop-2-enylphenyl) 2-bromoacetate involves its interaction with specific molecular targets, such as enzymes and receptors. The ester moiety can be hydrolyzed by esterases, releasing the active components that exert biological effects. The allyl group may undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular targets. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to its targets.
相似化合物的比较
4-Bromophenylacetic acid: Similar in structure but lacks the allyl and methoxy groups.
2-Bromo-4-methoxyphenylacetic acid: Similar but with a different substitution pattern on the phenyl ring.
Bromoacetic acid: The parent compound without the phenyl ester moiety.
Uniqueness: (2-methoxy-4-prop-2-enylphenyl) 2-bromoacetate is unique due to the presence of the allyl and methoxy groups, which confer specific chemical reactivity and biological activity
属性
分子式 |
C12H13BrO3 |
|---|---|
分子量 |
285.13 g/mol |
IUPAC 名称 |
(2-methoxy-4-prop-2-enylphenyl) 2-bromoacetate |
InChI |
InChI=1S/C12H13BrO3/c1-3-4-9-5-6-10(11(7-9)15-2)16-12(14)8-13/h3,5-7H,1,4,8H2,2H3 |
InChI 键 |
CFUZSALOWLWZJJ-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=CC(=C1)CC=C)OC(=O)CBr |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![1-(Chloromethyl)-2,3-bis{[2-(methyloxy)ethyl]oxy}benzene](/img/structure/B8392574.png)
![(2S)-2-[[2-(4-methylphenyl)ethanethioyl]amino]-3-phenylpropanoic acid](/img/structure/B8392576.png)
![2-[3-Fluoro-2-nitrophenoxy]ethanol](/img/structure/B8392579.png)





